
4-(2-Fluorophenyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-2-fluorophenol, commonly referred to as 2FP, is an aromatic compound with the chemical formula C6H4F2O. It is a colorless, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. 2FP is used in a wide range of applications, from pharmaceuticals to organic synthesis. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
Antiviral Agent
- Summary of the application : The compound is used in the synthesis of a new pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), which has potential pharmaceutical effectiveness .
- Methods of application : The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques involving density functional theory (DFT) .
- Results or outcomes : The electrophilicity index (ω) points towards the probable biological activity of FOMMP. The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .
Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin
- Summary of the application : The compound is used in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin .
- Methods of application : The compound was synthesized by Pechmann reaction under mild conditions via a three-step reaction .
- Results or outcomes : The solution-state 1H NMR spectra of the synthesized compound showed a strong intramolecular interaction between F and H5 (JFH = 2.6 Hz) and 13C NMR suggested that this C-F…H-C coupling is a through-space interaction .
Synthesis of Indole Derivatives
- Summary of the application : The compound can be used in the synthesis of various indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of application : The specific methods of application can vary widely depending on the specific indole derivative being synthesized. However, these methods often involve reactions such as condensation, cyclization, and substitution .
- Results or outcomes : The synthesized indole derivatives have shown promising results in various biological assays, demonstrating their potential for therapeutic use .
Radioligand for PET Scans
- Summary of the application : The compound can be used as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of application : The compound is fluorinated and then used to label opioid receptors, allowing them to be visualized during a PET scan .
- Results or outcomes : This application allows for the visualization of opioid receptors, which can be useful in the study of various neurological and psychiatric disorders .
Synthesis of Heterocyclic Compounds
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
Synthesis of Indole Derivatives
- Summary of the application : The compound can be used in the synthesis of various indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of application : The specific methods of application can vary widely depending on the specific indole derivative being synthesized. However, these methods often involve reactions such as condensation, cyclization, and substitution .
- Results or outcomes : The synthesized indole derivatives have shown promising results in various biological assays, demonstrating their potential for therapeutic use .
Radioligand for PET Scans
- Summary of the application : The compound can be used as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of application : The compound is fluorinated and then used to label opioid receptors, allowing them to be visualized during a PET scan .
- Results or outcomes : This application allows for the visualization of opioid receptors, which can be useful in the study of various neurological and psychiatric disorders .
Synthesis of Heterocyclic Compounds
- Summary of the application : The compound is used in the synthesis of a novel heterocyclic compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5), which has a broad spectrum of applications in medicinal and diagnostic areas .
- Methods of application : The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .
- Results or outcomes : The synthesized compound showed moderate enzyme inhibition potential comparable with that of reference inhibitors. This study might be helpful for future design and development of potent enzyme inhibitors to control Alzheimer’s as well as diabetic disease .
Propiedades
IUPAC Name |
2-fluoro-4-(2-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBJXSYRNWSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619947 |
Source


|
| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-fluorophenol | |
CAS RN |
612092-34-9 |
Source


|
| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
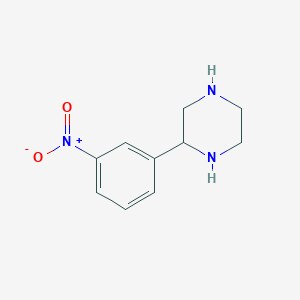

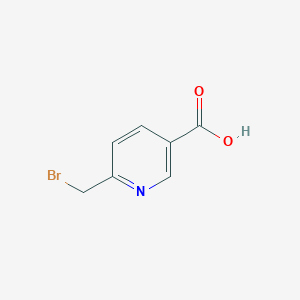
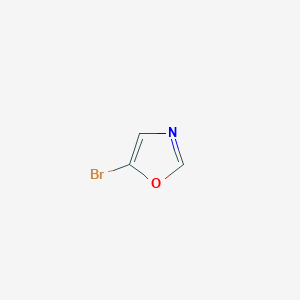
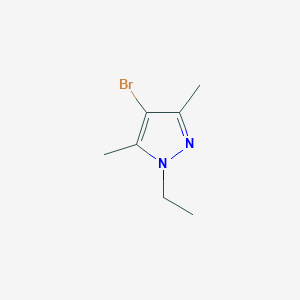

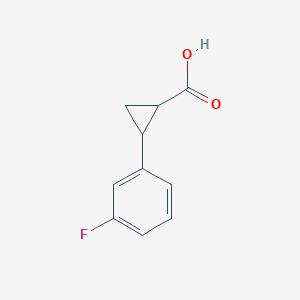


![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)


![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)